Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-2-16-12(15)11-14-7-10(17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOGOQBEYDOXAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(O1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzoyl chloride with ethyl glycinate hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents to the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate features an oxazole ring fused with a fluorinated phenyl group. The molecular formula is C11H10FNO3, and its structure enhances its reactivity and biological activity due to the presence of the fluorine atom, which increases lipophilicity and electron-withdrawing properties.
Synthetic Chemistry
This compound serves as an essential building block in synthetic organic chemistry. It can undergo various chemical reactions:
- Oxidation : Converts to oxazole derivatives.
- Reduction : Modifies functional groups on the oxazole ring.
- Substitution : Allows for electrophilic and nucleophilic substitutions.
These reactions facilitate the synthesis of more complex molecules used in pharmaceuticals and materials science.
The compound has garnered attention for its potential biological activities:
- Antimicrobial Properties : Studies indicate significant inhibitory effects against various bacterial strains. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Activity : this compound has been evaluated for its anticancer properties across several cell lines. In vitro studies demonstrate that it induces apoptosis in cancer cells (e.g., MCF-7 breast cancer cells) through mechanisms involving caspase activation and cell cycle arrest. The IC50 values reported are in the low micromolar range, indicating potent anticancer activity.
Anticancer Efficacy
A notable study assessed the cytotoxic effects of this compound on MCF-7 cells. Results indicated a reduction in cell viability exceeding 70% at a concentration of 10 µM. Mechanistic studies revealed that the compound activates apoptotic pathways through mitochondrial dysfunction.
Antimicrobial Efficacy
In comparative studies of various oxazole derivatives, this compound exhibited comparable antibacterial efficacy to standard antibiotics like ampicillin against Staphylococcus aureus. This highlights its potential as an alternative therapeutic agent against bacterial infections.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, while the oxazole ring contributes to its stability and reactivity. The compound may inhibit or activate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Oxazole/Isoxazole Family
Ethyl 5-(4-fluoro-2-methylphenyl)isoxazole-3-carboxylate (CAS 1956356-21-0)
- Structure : Isoxazole ring (1,2-oxazole) with a 4-fluoro-2-methylphenyl group at position 5 and an ethyl carboxylate at position 3.
- Molecular Formula: C₁₃H₁₂FNO₃.
- Key Differences : The isoxazole ring (N-O bond at positions 1,2) vs. oxazole (N-O at 1,3) alters electronic distribution. The additional methyl group on the phenyl ring may enhance lipophilicity .
Ethyl 2-(4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylate (CAS 51655-76-6)
- Structure : Fluorophenyl group at position 2, methyl at position 5, and carboxylate at position 4.
- Molecular Formula: C₁₄H₁₂FNO₃.
- Key Differences : Substitution pattern (fluorophenyl at position 2 vs. 5) affects dipole moments and steric interactions. The methyl group may reduce solubility compared to the parent compound .
Ethyl 5-(aminomethyl)-4-methyl-1,3-oxazole-2-carboxylate (CAS 2121172-92-5)
- Structure: Aminomethyl and methyl groups at positions 5 and 4, respectively.
- Molecular Formula : C₈H₁₂N₂O₃.
Thiazole and Thiadiazole Derivatives
Ethyl 4-(4-fluorophenyl)-2,3-dihydro-2-oxo-5-thiazolecarboxylate (CAS 886497-41-2)
- Structure : Thiazole ring with a ketone group at position 2 and fluorophenyl at position 4.
- Molecular Formula: C₁₂H₁₀FNO₃S.
- Key Differences: The thiazole core (with sulfur) vs. oxazole (oxygen) influences electronic properties and metabolic stability.
5-(4-Fluorophenyl)-1,3,4-thiadiazole-2-amines (Compounds 93–95)
Physicochemical and Spectral Comparisons
Biological Activity
Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an oxazole ring fused with a fluorinated phenyl group. The presence of the fluorine atom is believed to enhance the compound's biological activity by increasing lipophilicity and electron-withdrawing properties, which can affect its interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific molecular targets. The fluorophenyl group enhances binding affinity to various enzymes and receptors, while the oxazole ring contributes to the compound's stability and reactivity. This interaction may lead to the inhibition or activation of biological pathways, resulting in observed therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and shown to possess significant inhibitory effects. The compound's structure allows it to disrupt microbial cell functions, although specific mechanisms remain under investigation.
Anticancer Activity
This compound has been evaluated for its anticancer potential across several cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through caspase activation and cell cycle arrest. For instance, studies reported IC50 values in the low micromolar range against various human cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Anticancer Efficacy : In a study assessing a series of oxazole derivatives, this compound showed promising cytotoxicity against fibrosarcoma (HT-1080) cells with an IC50 value indicating effective growth inhibition .
- Molecular Docking Studies : Molecular docking analyses have suggested that the compound binds effectively to target proteins involved in cancer progression. This binding is hypothesized to modulate key signaling pathways associated with cell survival and proliferation .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of similar compounds have revealed that modifications on the oxazole ring can significantly influence biological activity. For example, compounds with additional fluorination exhibited enhanced potency against cancer cell lines compared to non-fluorinated analogs .
Summary Table of Biological Activities
| Activity Type | Target | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|---|
| Antimicrobial | Bacterial strains | Various | Not specified | Disruption of microbial functions |
| Anticancer | Fibrosarcoma (HT-1080) | Human | ~19.56 | Induction of apoptosis via caspase activation |
| Anticancer | Breast Cancer (MCF-7) | Human | Low micromolar range | Cell cycle arrest |
Q & A
What are the optimal synthetic routes for Ethyl 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylate, and how can reaction conditions be optimized for yield and purity?
Level: Basic
Methodological Answer:
The compound can be synthesized via Michael addition or cyclocondensation reactions. For example, similar oxazole derivatives are prepared by refluxing chalcone analogs with ethyl acetoacetate in alkaline ethanol (10% NaOH), followed by crystallization . Key parameters for optimization include:
- Temperature: Prolonged reflux (8–10 hours) ensures complete cyclization.
- Catalyst: Alkaline conditions (NaOH) promote enolate formation for ring closure.
- Solvent: Absolute ethanol minimizes side reactions.
Post-synthesis, purification via recrystallization (e.g., using methanol/ethyl acetate mixtures) enhances purity.
How can crystallographic disorder in this compound be resolved during X-ray refinement?
Level: Advanced
Methodological Answer:
Crystallographic disorder, common in flexible moieties (e.g., ethyl groups or aromatic rings), is addressed using:
- Multi-component refinement: Split occupancy models (e.g., 68.4%:31.6% in ) resolve overlapping atomic positions .
- Restraints: ADPs (Atomic Displacement Parameters) and geometric restraints in SHELXL maintain chemically sensible geometries .
- Validation tools: PLATON or Coot validate disorder models, ensuring compliance with crystallographic standards .
What methodologies are used to analyze the puckering conformation of the oxazole ring in this compound?
Level: Advanced
Methodological Answer:
The Cremer-Pople puckering parameters (Q, θ, φ) quantify ring non-planarity . For example:
How is SHELX software utilized in refining the crystal structure of this compound?
Level: Basic
Methodological Answer:
SHELXTL/SHELXL refines structures via:
Data integration: Raw diffraction data processed into hkl files.
Structure solution: Direct methods (SHELXS) or Patterson maps for phase determination.
Refinement: Least-squares minimization of residuals (R factors) with constraints for bond lengths/angles .
For disordered regions, PART commands assign occupancy ratios. Final validation uses CHECKCIF to flag outliers .
How do researchers address contradictions in crystallographic data, such as conflicting dihedral angles between independent molecules?
Level: Advanced
Methodological Answer:
In asymmetric units with multiple independent molecules (e.g., ’s Molecules A and B), discrepancies arise from packing effects. Strategies include:
- Statistical averaging: Compare geometric parameters (e.g., dihedral angles: 89.9° vs. 76.4° in ) across molecules to identify trends .
- Energy minimization: Use DFT calculations (e.g., Gaussian) to assess if discrepancies reflect experimental error or genuine conformational flexibility .
What computational tools predict the molecular geometry and electronic properties of this compound?
Level: Advanced
Methodological Answer:
- DFT (Density Functional Theory): Software like Gaussian or ORCA calculates optimized geometries, HOMO-LUMO gaps, and electrostatic potentials.
- Molecular dynamics (MD): Packages like GROMACS simulate solvent effects on conformation .
- Mercury (CCDC): Visualizes Hirshfeld surfaces to analyze intermolecular interactions .
How is this compound employed as a synthon in heterocyclic chemistry?
Level: Basic
Methodological Answer:
The oxazole ring serves as a precursor for spiro compounds, isoxazoles, and pyrazoles. For example:
- Michael adducts: React with chalcones to form cyclohexenone intermediates ( ).
- Cross-coupling: Suzuki-Miyaura reactions modify the 4-fluorophenyl group for library diversification .
What role do hydrogen bonds play in the crystal packing of this compound?
Level: Basic
Methodological Answer:
Weak C–H···O interactions stabilize the lattice (e.g., ’s chains along [100]). Tools like PLATON or CrystalExplorer quantify these interactions:
How do dihedral angles between aromatic rings influence the compound’s supramolecular assembly?
Level: Advanced
Methodological Answer:
Dihedral angles (e.g., 89.9° vs. 76.4° in ) determine π-π stacking efficiency. Larger angles (>80°) reduce stacking, favoring C–H···O networks instead. This is visualized using ORTEP for Windows to overlay molecular fragments .
How does this compound’s reactivity compare to analogs like Ethyl 5-(4-chlorophenyl)-1,3-oxazole-2-carboxylate?
Level: Advanced
Methodological Answer:
Electron-withdrawing substituents (F vs. Cl) alter reactivity:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
